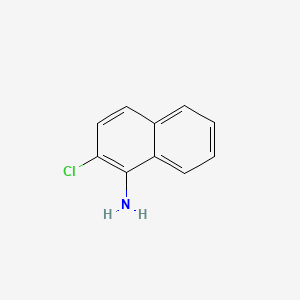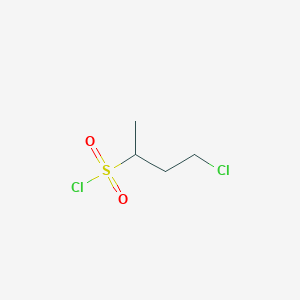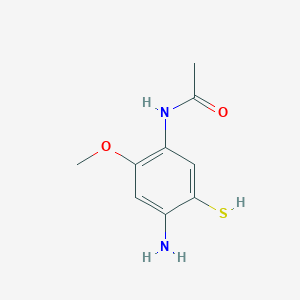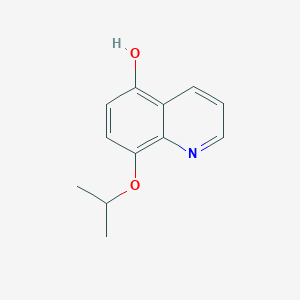![molecular formula C19H25N3 B7906544 4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline](/img/structure/B7906544.png)
4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline is a chemical compound that features a phenylpiperazine moiety linked to an aniline group via a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline typically involves the following steps:
Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylhydrazine with ethylene oxide to form 1-phenylpiperazine.
Alkylation: The phenylpiperazine is then alkylated with 1-bromo-3-chloropropane to form 1-(3-chloropropyl)-4-phenylpiperazine.
Amination: Finally, the 1-(3-chloropropyl)-4-phenylpiperazine is reacted with aniline under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen or the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of reduced amines or hydrogenated derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of drugs targeting neurological disorders, such as schizophrenia and depression.
Biological Studies: It serves as a ligand in receptor binding studies, particularly for serotonin and dopamine receptors.
Pharmacological Research: The compound is used to study the pharmacokinetics and pharmacodynamics of potential therapeutic agents.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex chemical entities.
作用机制
The mechanism of action of 4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound acts as an agonist or antagonist at these receptors, modulating neurotransmitter activity and influencing neurological functions. The exact pathways and molecular interactions depend on the specific receptor subtype and the context of its use.
相似化合物的比较
Similar Compounds
1-Phenylpiperazine: A simpler analog that lacks the propyl aniline group.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A structurally related compound with different functional groups.
Uniqueness
4-[2-(4-Phenylpiperazin-1-yl)propyl]aniline is unique due to its specific structural features that confer distinct pharmacological properties. The presence of both the phenylpiperazine and aniline moieties allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.
属性
IUPAC Name |
4-[2-(4-phenylpiperazin-1-yl)propyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3/c1-16(15-17-7-9-18(20)10-8-17)21-11-13-22(14-12-21)19-5-3-2-4-6-19/h2-10,16H,11-15,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAUUNGQSPGULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














